4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide
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Overview
Description
4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 3-chloropropanamido group and a 2-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide typically involves the following steps:
Formation of 3-chloropropanamido group: This can be achieved by reacting 3-chloropropanoic acid with ammonia or an amine to form 3-chloropropanamide.
Coupling with 2-methoxyphenyl group: The 3-chloropropanamide is then coupled with 2-methoxyaniline through an amide bond formation reaction, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Final product formation: The intermediate product is then reacted with benzoyl chloride to form the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-(3-hydroxypropanamido)-N-(2-methoxyphenyl)benzamide.
Reduction: Formation of 4-(3-aminopropyl)-N-(2-methoxyphenyl)benzamide.
Substitution: Formation of 4-(3-substituted-propanamido)-N-(2-methoxyphenyl)benzamide.
Scientific Research Applications
4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(3-chloropropanamido)-N-(2-hydroxyphenyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
4-(3-chloropropanamido)-N-(2-methylphenyl)benzamide: Similar structure but with a methyl group instead of a methoxy group.
4-(3-chloropropanamido)-N-(2-ethoxyphenyl)benzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-(3-chloropropanamido)-N-(2-methoxyphenyl)benzamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity to molecular targets.
Properties
IUPAC Name |
4-(3-chloropropanoylamino)-N-(2-methoxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-23-15-5-3-2-4-14(15)20-17(22)12-6-8-13(9-7-12)19-16(21)10-11-18/h2-9H,10-11H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MENKXUADSDWIPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)NC(=O)CCCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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